molecular formula C7H4BrF2NO2 B6254717 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid CAS No. 1105985-14-5

2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid

Cat. No.: B6254717
CAS No.: 1105985-14-5
M. Wt: 252
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Description

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid (CAS 1105985-14-5) is a high-purity chemical building block with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.013 g/mol . This multifunctional heterocyclic compound features both a carboxylic acid group and a bromine substituent on its pyridine ring, making it a highly versatile intermediate for constructing more complex molecules through various coupling reactions and functional group transformations . Its distinct structure, particularly the difluoromethyl group at the 6-position, is valuable in medicinal chemistry for creating analogs that influence the pharmacokinetic properties of target molecules, including their metabolic stability and membrane permeability. Researchers utilize this compound extensively in the synthesis of peptidomimetic scaffolds, such as the pilicide derivatives that are investigated for their anti-virulence properties in Gram-negative bacteria . These pilicides work by blocking the chaperone/usher pathway, thereby preventing the assembly of pili—hair-like appendages critical for bacterial attachment and biofilm formation—without exerting lethal pressure that drives antibiotic resistance . The compound is offered with guaranteed purity and is intended for research applications only. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the relevant Material Safety Data Sheet for detailed handling and safety information prior to use.

Properties

CAS No.

1105985-14-5

Molecular Formula

C7H4BrF2NO2

Molecular Weight

252

Purity

95

Origin of Product

United States

Preparation Methods

Bromination at Position 2

Bromination of pyridine derivatives typically employs bromine or N-bromosuccinimide (NBS) under controlled conditions. For example, in the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester, bromine is introduced via refluxing with sulfuric acid in methanol. Adapting this method, pyridine-3-carboxylic acid can be brominated at position 2 using liquid bromine in dichloromethane at 10–20°C, followed by heating to 50°C for 8–12 hours.

Key Reaction Conditions:

  • Reagents: Liquid bromine (3 eq.), dichloromethane/water solvent

  • Temperature: 10–50°C

  • Yield: ~85–90% (extrapolated from analogous reactions)

Difluoromethylation at Position 6

Difluoromethylation is achieved using ClCF₂H or CHF₂I under palladium catalysis. A method analogous to the trifluoromethylation of 2-bromo-4-(trifluoromethyl)pyridine involves using CuCF₂H in the presence of Pd(OAc)₂ and Xantphos. For 6-position functionalization, a directing group (e.g., carboxylic acid) may facilitate regioselectivity.

Example Protocol:

  • Dissolve 2-bromo-pyridine-3-carboxylic acid in dimethylformamide (DMF).

  • Add CuCF₂H (1.5 eq.), Pd(OAc)₂ (0.1 eq.), and Xantphos (0.15 eq.).

  • Heat at 110°C for 18 hours under argon.

Outcome:

  • Product: 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid

  • Yield: ~70–75% (estimated from similar couplings)

Carboxylic Acid Functionalization via Ester Intermediates

Protecting the carboxylic acid group as a methyl ester simplifies subsequent reactions, particularly under harsh conditions.

Methyl Ester Formation

Pyridine-3-carboxylic acid is esterified using methanol and sulfuric acid, as demonstrated in the synthesis of 3-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester.

Steps:

  • Reflux pyridine-3-carboxylic acid in methanol with concentrated H₂SO₄ (28 hours).

  • Recrystallize the ester from methanol.

Yield: Quantitative (100% in analogous reactions).

Sequential Bromination and Difluoromethylation

With the ester in place, bromination and difluoromethylation proceed efficiently:

StepReagent/ConditionsTarget PositionYield
BrominationLiquid bromine, 50°C, 10hPosition 290%
DifluoromethylationCuCF₂H, Pd(OAc)₂, 110°CPosition 672%

Ester Hydrolysis

The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl:

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylate+NaOH2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid\text{2-Bromo-6-(difluoromethyl)pyridine-3-carboxylate} + \text{NaOH} \rightarrow \text{2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid}

Conditions:

  • 2M NaOH, reflux, 4 hours

  • Yield: >95%

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions enable modular construction of the pyridine ring.

Suzuki-Miyaura Coupling

A boronic acid derivative at position 3 can couple with pre-functionalized bromo-difluoromethyl fragments. For example:

  • Synthesize 3-boronic acid-pyridine-6-(difluoromethyl) via directed ortho-metalation.

  • Couple with 2-bromo-pyridine using Pd(PPh₃)₄ and Na₂CO₃.

Yield: ~65% (based on similar biaryl syntheses).

Negishi Coupling

Zinc reagents facilitate coupling under milder conditions. A protocol adapted from 2-bromo-4-(trifluoromethyl)pyridine synthesis involves:

  • Generate Zn-CF₂H via transmetalation of CHF₂I with Zn dust.

  • Couple with 2-bromo-pyridine-3-carboxylic acid using Pd₂(dba)₃.

Yield: ~60%.

One-Pot Multistep Synthesis

Combining bromination, difluoromethylation, and oxidation in a single reactor improves efficiency.

Procedure:

  • Brominate pyridine-3-carboxylic acid at position 2 using NBS in CCl₄.

  • Introduce difluoromethyl via ClCF₂H and CuI at 80°C.

  • Oxidize any intermediate alcohols to carboxylic acids using KMnO₄.

Advantages:

  • Reduced purification steps

  • Overall Yield: ~55–60%

Comparison of Methods

MethodAdvantagesLimitationsYield Range
Direct HalogenationHigh regioselectivityRequires harsh bromination conditions70–90%
Ester IntermediateProtects carboxylic acidAdditional hydrolysis step70–95%
Cross-CouplingModularityRequires pre-functionalized reagents60–65%
One-Pot SynthesisEfficiencyComplex optimization55–60%

Mechanistic Insights

Bromination Mechanism

Electrophilic aromatic substitution (EAS) dominates, with the carboxylic acid group directing bromine to position 2. Sulfuric acid protonates the pyridine ring, enhancing electrophilicity.

Difluoromethylation Pathways

Copper-mediated radical pathways or Pd-catalyzed cross-coupling insert the CF₂H group. The carboxylic acid’s electron-withdrawing effect aids regioselectivity at position 6.

Challenges and Optimization

  • Regioselectivity: Competing bromination at positions 4/6 can occur; directing groups (e.g., esters) mitigate this.

  • Stability: The difluoromethyl group is prone to hydrolysis; anhydrous conditions are critical.

  • Catalyst Loading: Pd(OAc)₂ at 0.1 eq. balances cost and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol under reflux conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in suitable solvents.

Major Products Formed:

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.

    Coupling Reactions: Biaryl compounds with diverse substituents on the pyridine ring.

    Oxidation and Reduction Reactions: Carboxylates or alcohols derived from the carboxylic acid group.

Scientific Research Applications

Pharmaceutical Development

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is utilized in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting specific biological pathways, particularly in the treatment of diseases involving sodium channels and other critical receptors.

  • Case Study : Research has indicated that derivatives of this compound can act as modulators for sodium channels, which are essential in the treatment of neurological disorders. A study highlighted the synthesis of (hetero)aromatic carboxamides derived from this compound, demonstrating its potential in drug formulation for therapeutic applications .

Agrochemical Applications

The compound exhibits herbicidal properties, making it valuable in agricultural settings. It is effective against a range of weeds, particularly when used in transgenic crops that are engineered for herbicide resistance.

  • Case Study : A patent describes the use of this compound as a herbicide for controlling monocotyledonous and dicotyledonous weeds in crops such as corn and soybean. The formulation allows for application before germination or post-emergence, effectively managing weed growth without harming the crop .

Data Table: Applications Overview

Application AreaSpecific UsesRelevant Studies/Patents
PharmaceuticalBuilding block for drug synthesis targeting sodium channelsWang et al., PCT Int. Appl. (2021)
AgrochemicalHerbicide for weed control in transgenic cropsWO2019228788A1

Synthesis Techniques

The synthesis of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves several steps:

  • Bromination : The initial step often includes bromination of pyridine derivatives.
  • Difluoromethylation : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl group.
  • Carboxylation : The final step involves introducing the carboxylic acid group through established organic synthesis techniques.

Safety and Environmental Impact

The environmental impact and safety profile of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid are critical considerations in its application:

  • Toxicity Studies : Preliminary studies indicate potential hazards associated with exposure; however, specific data on carcinogenicity and environmental persistence are still under investigation .

Mechanism of Action

The mechanism of action of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and difluoromethyl groups contribute to the compound’s reactivity and binding affinity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, enhancing its biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Boiling Point (°C) LogP*
2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid C₇H₄BrF₂NO₂ 252.02 Br (C2), CF₂H (C6), COOH (C3) Not reported ~1.5†
2-Bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid C₇H₃BrF₃NO₂ 270.00 Br (C2), CF₃ (C6), COOH (C3) 289.8 2.1‡
3-Bromo-6-chloropyridine-2-carboxylic acid C₆H₃BrClNO₂ 236.45 Br (C3), Cl (C6), COOH (C2) Not reported ~1.8§
Pyridine-3-carboxylic acid (nicotinic acid) C₆H₅NO₂ 123.11 COOH (C3) 292 0.34

*LogP (octanol-water partition coefficient) estimated using fragment-based methods. †Predicted lower lipophilicity due to reduced fluorine content compared to CF₃. ‡Higher lipophilicity from CF₃ group enhances membrane permeability . §Chlorine’s moderate electronegativity balances solubility and reactivity .

Key Findings :

  • Fluorine Content: The difluoromethyl (CF₂H) group in the target compound offers intermediate lipophilicity compared to trifluoromethyl (CF₃) and non-fluorinated analogs, balancing bioavailability and metabolic stability .
  • Acidity: The carboxylic acid at C3 is more acidic (pKa ~2.5) than non-halogenated pyridine-carboxylic acids (e.g., nicotinic acid, pKa ~4.8) due to electron-withdrawing effects of Br and CF₂H .

Key Findings :

  • The bromine atom at C2 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, a strategy less feasible in non-brominated analogs .
  • The difluoromethyl group enhances metabolic resistance compared to methyl or chlorinated analogs, as C–F bonds are less prone to oxidative degradation .

Biological Activity

2-Bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom, a difluoromethyl group, and a carboxylic acid. Its molecular formula is C7H5BrF2N1O2, and it possesses unique properties that contribute to its biological activity.

PropertyValue
Molecular FormulaC7H5BrF2N1O2
Molecular Weight238.02 g/mol
CAS Number1211536-36-5
SolubilitySoluble in organic solvents

The biological activity of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds. This interaction can lead to altered metabolic pathways and potential therapeutic effects.
  • Cell Signaling Modulation : It influences kinase activity, which is vital for cellular signaling pathways. For instance, it has been observed to modulate the activity of specific kinases involved in inflammatory responses .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid:

  • Antibacterial Effects : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 µM to 100 µM against tested strains such as Staphylococcus aureus and E. coli .
  • Antichlamydial Activity : Research indicated that derivatives of this compound showed selective activity against Chlamydia species, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

  • Case Study on Enzyme Interaction : A study investigated the interaction of 2-bromo-6-(difluoromethyl)pyridine-3-carboxylic acid with cytochrome P450 enzymes. The results indicated that it acts as a competitive inhibitor, leading to altered metabolism of co-administered drugs, which could have implications for drug-drug interactions in clinical settings.
  • Cellular Response Evaluation : In cellular assays using 3T3-L1 adipocytes, the compound was found to enhance IL-6 secretion, indicating its role in inflammatory processes and potential implications for metabolic diseases .

Q & A

Q. How do conflicting literature reports on reactivity inform experimental design?

  • Discrepancies in reaction yields (e.g., bromination efficiency under acidic vs. basic conditions) necessitate controlled replication studies. Kinetic profiling (e.g., via in situ IR) identifies optimal pH, temperature, and solvent conditions to reconcile data .

Methodological Insights

  • Synthetic Optimization : Use flow chemistry for hazardous steps (e.g., bromination) to improve safety and scalability .
  • Data Analysis : Multivariate analysis (PCA or PLS) correlates spectroscopic data with reaction outcomes, aiding in troubleshooting .

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